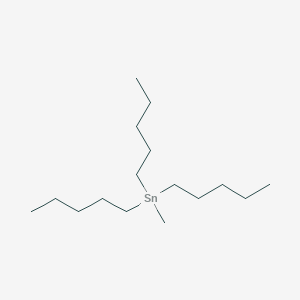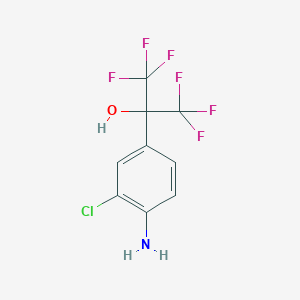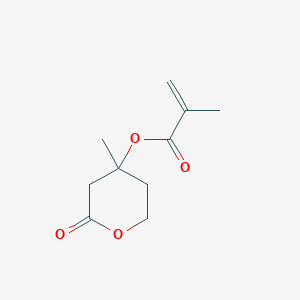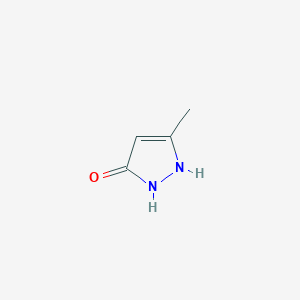![molecular formula C7H11N3OS3 B176589 2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]-N-propylacetamide CAS No. 155329-60-5](/img/structure/B176589.png)
2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]-N-propylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]-N-propylacetamide” is a derivative of 1,3,4-thiadiazole . Thiadiazoles are well-known five-membered heterocycles that display a broad spectrum of biological activities .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives has been studied extensively. For instance, the Michael addition reaction of 2-amino-5-mercapto-1,3,4-thiadiazole (AMT) with α,β-unsaturated compounds was studied . The reaction was conducted using various solvents and the highest yields were obtained in the presence of triethylamine . Another study presented a new and green approach for the electrochemical dimerization of AMT .Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazole derivatives, including “2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]-N-propylacetamide”, can be analyzed using 1D and 2D NMR experiments . The structure of the compound is confirmed by single-crystal XRD .Chemical Reactions Analysis
The electrochemical behavior of 2-amino-5-mercapto-1,3,4-thiadiazole (AMT) was fully investigated in the absence and presence of electrochemically generated p-benzoquinone . The obtained voltammograms exhibited an “electron transfer + chemical reaction” (EC) mechanism .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,4-thiadiazole derivatives can be analyzed using various techniques. For instance, melting points can be determined using a differential scanning calorimeter . The IR spectra can be run on a spectrometer using KBr pellets .Aplicaciones Científicas De Investigación
Antifungal Activity
Compounds with a 1,3,4-thiadiazole moiety have been evaluated for their antifungal activities against various pathogens using techniques like the poison plate method . This suggests that our compound may also be researched for potential antifungal applications.
Cytotoxic Effects in Cancer Research
Studies have shown that 1,3,4-thiadiazole derivatives exhibit cytotoxic effects on different cancer cell lines through assays like the MTT assay . This indicates that our compound could be explored for its effects on cancer cells.
Anti-inflammatory Properties
Derivatives of 1,3,4-thiadiazole have demonstrated significant anti-inflammatory effects in models such as paw edema inhibition . This points to possible research into the anti-inflammatory potential of our compound.
Electrochemical Applications
The electrochemical behavior of 1,3,4-thiadiazole derivatives has been investigated for their potential as radical species in reactions and their interaction with other electrophiles . This could lead to research into electrochemical sensors or other electronic applications for our compound.
Synthesis of New Compounds
The thiadiazole group is often used as a building block for synthesizing new heterocyclic compounds with various potential applications . Our compound could serve as a precursor in synthetic chemistry research.
Mecanismo De Acción
Safety and Hazards
While specific safety and hazard information for “2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]-N-propylacetamide” is not available, it’s important to handle all chemicals with appropriate safety measures. For example, one of the related compounds, 5-Amino-1,3,4-thiadiazol-2-thiol, has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 .
Direcciones Futuras
The future directions in the research of 1,3,4-thiadiazole derivatives, including “2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]-N-propylacetamide”, could involve the synthesis of new compounds and further investigation of their biological activities . The easy accessibility of AMT has prompted researchers to prepare a new series of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives .
Propiedades
IUPAC Name |
N-propyl-2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS3/c1-2-3-8-5(11)4-13-7-10-9-6(12)14-7/h2-4H2,1H3,(H,8,11)(H,9,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDDHXUELYDWNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CSC1=NNC(=S)S1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3OS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]-N-propylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-ethoxy-1-((2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B176507.png)











